N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide
Description
Chemical Structure and Key Features N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide (CAS: 1142204-71-4, molecular formula: C₂₀H₂₁N₃O₃, molar mass: 351.4 g/mol) is a hybrid molecule combining a benzofuran-2-carboxamide core linked via an amide bond to a tryptamine-derived moiety (indol-3-yl ethylamino group). This structure integrates two pharmacologically significant motifs:
- 1-Benzofuran-2-carboxamide: Known for its role in modulating enzyme activity (e.g., IDO1 inhibitors in ) and antimicrobial properties ().
- Indol-3-yl ethylamino group: Common in neurotransmitter analogs (e.g., serotonin derivatives) and enzyme substrates ().
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c25-20(22-10-9-15-12-23-17-7-3-2-6-16(15)17)13-24-21(26)19-11-14-5-1-4-8-18(14)27-19/h1-8,11-12,23H,9-10,13H2,(H,22,25)(H,24,26) |
InChI Key |
KSBITJOGLMNBGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzofuran-2-carboxylic Acid
Benzofuran-2-carboxylic acid serves as the primary building block for the target compound. Industrial-scale synthesis typically follows cyclization reactions of substituted phenols with α-keto acids. For example:
Preparation of 2-(1H-Indol-3-yl)ethylamine
The indole-ethylamine component is synthesized via:
-
Alkylation of indole : Indole reacts with 2-bromoethylamine hydrobromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. This method, adapted from Preparation 3 in, achieves 70–80% yield after purification by flash chromatography (CHCl/MeOH 9:1).
-
Reductive amination : Indole-3-acetaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the ethylamine derivative.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A widely used method involves activating benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with 2-(1H-indol-3-yl)ethylamine at 0–25°C for 12–24 hours. Key advantages include:
Oxalyl Chloride Activation
Benzofuran-2-carboxylic acid is treated with oxalyl chloride in tetrahydrofuran (THF) to form the acid chloride, which subsequently reacts with the indole-ethylamine in the presence of triethylamine (TEA). This method, detailed in, offers:
Mixed Anhydride Method
Using isobutyl chloroformate , benzofuran-2-carboxylic acid forms a mixed anhydride with N-methylmorpholine in THF. The anhydride reacts with the amine at −10°C to 25°C, yielding the target compound in 60–70% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Flash chromatography : Silica gel with CHCl/MeOH (95:5 to 9:1) effectively separates intermediates.
-
Crystallization : Ethyl acetate/isopropyl ether (1:2) yields high-purity product (≥98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Activator/Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide | EDC/HOBt | DCM | 0–25 | 65–75 | 95 |
| Oxalyl Chloride | Oxalyl chloride/TEA | THF | 0 | 80–85 | 98 |
| Mixed Anhydride | Isobutyl chloroformate | THF | −10–25 | 60–70 | 93 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include oxindole derivatives, reduced amine derivatives, and substituted benzofuran compounds.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives of indole and benzofuran structures exhibit significant efficacy against various solid tumors, particularly colon and lung cancers.
Key Findings:
- Mechanism of Action : The compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. It interacts with specific cellular pathways that regulate cell survival and proliferation.
- Case Studies : A study highlighted the effectiveness of similar compounds against colorectal carcinoma, a prevalent form of cancer in Western countries. The need for novel therapeutic agents is underscored by the limited efficacy of traditional chemotherapy options like 5-fluorouracil .
Antibacterial Properties
In addition to its antitumor effects, N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide has demonstrated antibacterial properties , particularly against resistant strains.
Key Findings:
- Efficacy Against Resistant Strains : Research indicates that derivatives of this compound have shown activity against multi-drug resistant Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds range from 20 to 40 µM against resistant strains, suggesting that they are comparable to existing antibiotics like ceftriaxone but may offer broader spectrum activity .
Immunomodulatory Effects
Another promising application lies in the immunomodulatory effects of this compound. Benzofuran derivatives have been explored for their ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
Key Findings:
- Biological Activity : Studies have indicated that benzofuran derivatives can influence cytokine production and T-cell activation, making them candidates for further research in immunotherapy .
- Potential Applications : These compounds may serve as adjunct therapies in cancer treatment or as standalone agents in immunological disorders.
Synthesis and Structural Variations
The synthesis of this compound involves various chemical reactions that can yield structurally diverse derivatives with tailored biological activities.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Indole derivatives + benzofuran carboxylic acid | Formation of intermediate |
| 2 | Acylation | Acetic anhydride or similar | Final compound synthesis |
| 3 | Purification | Column chromatography | Pure product for biological testing |
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzofuran ring can modulate the activity of enzymes involved in oxidative stress . The compound’s ability to inhibit certain enzymes and receptors contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole-Ethylamino Motifs
Key Observations :
- PDAT vs. Target Compound : PDAT’s dimethylated amine enhances INMT inhibition compared to PAT, suggesting alkylation improves binding. The target compound’s benzofuran moiety may confer distinct selectivity (e.g., IDO1 over INMT) .
- Synthetic Intermediates () : Compounds like (R)-14 (99% yield) demonstrate high synthetic efficiency but lack functional groups (e.g., benzofuran) for broad bioactivity .
Benzofuran-Containing Analogs
Key Observations :
- Benzofuran’s Role : The benzofuran carboxamide group in and the target compound is critical for enzyme inhibition (IDO1). Substitutions on the benzyl or indole groups modulate potency and selectivity.
- Antimicrobial Activity (): Quinoline-benzofuran hybrids exhibit broad-spectrum activity, suggesting the target compound’s benzofuran moiety could be optimized for similar applications .
Pharmacologically Active Indole Derivatives
Research Findings and Implications
- Structural-Activity Relationships (SAR): Amide Linkages: The target compound’s amide bond may improve metabolic stability compared to ester-containing analogs (e.g., ’s methyl esters) . Benzofuran vs. Quinoline: Benzofuran carboxamides (target compound, ) show enzyme inhibition, while quinolines () favor antimicrobial effects, highlighting scaffold-dependent bioactivity .
- Synthetic Challenges : The target compound’s synthesis may face yield limitations similar to ’s compound 21 (37% yield), necessitating optimization for scalability .
Biological Activity
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and benzofuran moieties, which are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.4 g/mol. The compound's structure includes an indole ring, which is associated with various biological activities, and a benzofuran ring that contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
| InChI Key | DZKNWQLGYWZXFZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole and benzofuran moieties can modulate various signaling pathways by binding to receptors and enzymes:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation, which could lead to anticancer effects.
- G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can influence intracellular signaling cascades, potentially affecting cardiovascular functions and neurotransmitter release .
- Antimicrobial Activity : The structural components may also exhibit antimicrobial properties through mechanisms such as disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Anticancer Activity
A study published in Cancer Research demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This suggests that the target compound may share similar anticancer properties .
Neuroprotective Effects
Research has indicated that indole derivatives can protect against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. For instance, a study highlighted the neuroprotective effects of indole-based compounds on models of Alzheimer's disease .
Antimicrobial Properties
Another investigation reported that indole derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating that the target compound may also possess similar properties .
Q & A
Basic: What synthetic routes are recommended for preparing N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide, and how can yield be optimized?
Answer:
The compound is typically synthesized via multi-step reactions involving:
- Step 1: Preparation of 1-benzofuran-2-carboxylic acid derivatives using Pd-catalyzed C-H arylation or coupling reactions .
- Step 2: Formation of the ethylamino-oxoethyl linker through condensation of 2-(1H-indol-3-yl)ethylamine with a keto-ester intermediate under acidic conditions (e.g., glacial acetic acid in ethanol) .
- Step 3: Final amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
Yield Optimization: - Use anhydrous solvents and inert atmosphere to minimize side reactions.
- Monitor reaction progress via TLC or HPLC .
- Purify intermediates via column chromatography and recrystallize the final product from methanol or ethanol .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR: Assign peaks for indole NH (~10–12 ppm), benzofuran protons (6.5–8.5 ppm), and amide carbonyls (165–175 ppm in 13C) .
- IR Spectroscopy: Confirm amide I/II bands (1640–1680 cm⁻¹ and 1520–1560 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .
- Elemental Analysis: Validate C, H, N composition within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Answer:
Contradictions may arise from:
- Assay Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory models (e.g., COX-1 vs. COX-2 inhibition) .
- Concentration Dependencies: Test a broad dose range (0.1–100 µM) to identify biphasic effects.
- Metabolite Interference: Use LC-MS to rule out active metabolites in cell-based assays .
Methodological Recommendations: - Standardize assays using CLSI guidelines for antimicrobial testing .
- Include positive controls (e.g., ciprofloxacin for antimicrobial, indomethacin for anti-inflammatory) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to indole-targeted receptors (e.g., serotonin receptors) or enzymes (e.g., cyclooxygenase) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity data from derivatives .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial: Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Anti-inflammatory: COX-1/COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced: How can poor aqueous solubility be addressed in formulation studies?
Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<10% v/v to avoid cytotoxicity) .
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles via emulsion-solvent evaporation (particle size <200 nm, PDI <0.3) .
- Cyclodextrin Complexation: Screen β-cyclodextrin derivatives for inclusion efficiency using phase-solubility studies .
Advanced: What metabolic stability assays are recommended for preclinical evaluation?
Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening: Test against CYP3A4/2D6 using fluorogenic substrates .
- Metabolite ID: Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated metabolites .
Advanced: How do structural modifications (e.g., halogenation) impact bioactivity?
Answer:
- Halogenation (Cl, F): Enhances antimicrobial potency by increasing lipophilicity (logP) and membrane penetration .
- Benzofuran Substituents: Electron-donating groups (e.g., -OCH₃) improve anti-inflammatory activity by stabilizing hydrogen bonds with COX-2 .
- Linker Optimization: Replacing the ethylamino group with a piperazine moiety reduces cytotoxicity while maintaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
